N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Functionalization: Introduction of the bromophenyl and difluoromethoxyphenyl groups can be done through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl and difluoromethoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Known for its use in high-performance polymers.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its combination of a triazole ring with bromophenyl and difluoromethoxyphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H13BrF2N4O2 |
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Molecular Weight |
423.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H13BrF2N4O2/c1-10-21-15(16(25)22-12-4-2-11(18)3-5-12)23-24(10)13-6-8-14(9-7-13)26-17(19)20/h2-9,17H,1H3,(H,22,25) |
InChI Key |
XWBUQWIQFNSRPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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